N-(2-chlorobenzyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
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Description
N-(2-chlorobenzyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H16ClN3OS2 and its molecular weight is 389.92. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
Synthesis and Anticancer Activity : N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, which are structurally similar to the compound , have been synthesized and evaluated for their cytotoxic activities against several cancer cell lines. Derivatives showed significant cytotoxicity against breast cancer cells, highlighting their potential as anticancer agents (Sraa Abu-Melha, 2021).
Anticancer Agent Development : Novel 1,3,4-thiadiazole derivatives were synthesized and investigated for their anticancer activities. Among the tested compounds, specific derivatives demonstrated promising cytotoxic activity against cancer cells, suggesting their utility as anticancer agents (Ulviye Acar Çevik et al., 2020).
Molecular Modeling and Biological Evaluation
Molecular Modeling for Drug Design : The compound and its analogs have been subject to molecular modeling to understand their interaction with biological targets. Docking studies and DFT calculations aid in predicting the biological activity and optimizing the compounds for enhanced anticancer properties (Sraa Abu-Melha, 2021).
Bioactivity Evaluation : Synthesis of acetamide derivatives, including those structurally related to the specified compound, has been explored for various biological activities. Studies include evaluating their antitumor, antioxidant, and antibacterial properties, further emphasizing their potential in medicinal chemistry (Y. Gull et al., 2016).
Structural Analysis and Synthesis
Crystal Structure Determination : Research on compounds with similar frameworks has provided insights into their crystal structures, facilitating the understanding of intermolecular interactions and molecular conformations. Such structural analyses support the development of more efficacious and selective drug candidates (D. Ismailova et al., 2014).
Synthetic Methodologies : Studies also focus on the synthesis of thiadiazole derivatives, showcasing various methodologies to create these compounds efficiently. This research is crucial for producing novel compounds with potential therapeutic applications (Y. Takikawa et al., 1985).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS2/c1-12-5-4-7-13(9-12)17-21-18(25-22-17)24-11-16(23)20-10-14-6-2-3-8-15(14)19/h2-9H,10-11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URJLHBSRUYCDRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.